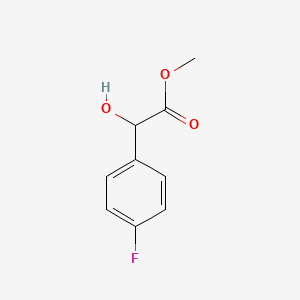

Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

Descripción

Contextualization of α-Hydroxyesters within Contemporary Organic Chemistry

α-Hydroxyesters, also known as α-hydroxy carboxylates, are a class of organic compounds characterized by a hydroxyl group (-OH) attached to the carbon atom adjacent to the ester carbonyl group. This structural motif, the α-hydroxyester, is a cornerstone in modern organic chemistry due to its prevalence in a vast array of natural products and biologically active molecules. These compounds serve as versatile chiral building blocks and key intermediates in the synthesis of more complex molecular architectures. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations, making them highly valuable synthons for chemists.

General Synthetic Utility of α-Hydroxyester Motifs

The synthetic utility of α-hydroxyesters is extensive. The hydroxyl group can be oxidized to a ketone, protected, or serve as a nucleophile. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. This dual reactivity allows for the construction of diverse molecular frameworks. For instance, they are common precursors for the synthesis of α-amino acids, α-hydroxy ketones, and vicinal diols. Their ability to be prepared in enantiomerically pure forms makes them particularly crucial in asymmetric synthesis, where precise control of stereochemistry is paramount for creating biologically active compounds.

Role of Fluorine Substitution in Aromatic Systems within Synthetic Design

Key effects of aromatic fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This can increase the half-life of a drug molecule in the body. tandfonline.comnih.govnih.gov

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets like proteins, potentially increasing binding affinity and potency. tandfonline.comnih.gov

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. researchgate.nettandfonline.com

Acidity/Basicity (pKa): As a strong electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms, which can influence a molecule's ionization state and solubility at physiological pH. researchgate.netnih.gov

These strategic modifications allow chemists to fine-tune the properties of molecules to achieve desired therapeutic or material characteristics. acs.org

Overview of Research Trajectories for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

Methyl 2-(4-fluorophenyl)-2-hydroxyacetate is a specific α-hydroxyester that incorporates the influential 4-fluorophenyl group. Research involving this compound and its close analogues primarily positions it as a valuable intermediate and building block in organic synthesis. The presence of the fluorinated aromatic ring, combined with the versatile α-hydroxyester moiety, makes it a target for the synthesis of novel pharmaceuticals and agrochemicals.

Current research trajectories appear focused on utilizing this compound for the construction of more complex molecules where the 4-fluorophenyl group is a key pharmacophore. Its structural components are found in various biologically active agents, and therefore, synthetic routes involving Methyl 2-(4-fluorophenyl)-2-hydroxyacetate are explored for creating libraries of new compounds for drug discovery screening. For example, it can be a precursor for molecules like 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, an intermediate in the synthesis of pharmaceutical agents. google.com The development of efficient and stereoselective methods to synthesize and transform this and related fluorinated α-hydroxyesters continues to be an active area of chemical research. researchgate.net

Chemical Properties and Research Data

The following tables summarize key data for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate and the general effects of fluorination in synthetic design.

Table 1: Properties of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

| Property | Value |

|---|---|

| CAS Number | 63096-35-5 bldpharm.com |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | methyl 2-(4-fluorophenyl)-2-hydroxyacetate |

| SMILES | COC(=O)C(O)c1ccc(F)cc1 |

| Synonyms | (4-Fluorophenyl)(hydroxy)acetic acid methyl ester |

Table 2: Impact of Aromatic Fluorine Substitution in Synthetic Drug Design

| Property Influenced | General Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Stronger C-F bond is less susceptible to enzymatic cleavage than a C-H bond. tandfonline.com |

| Binding Affinity | Often Increased | Fluorine can form favorable polar and electrostatic interactions with protein targets. nih.gov |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability. researchgate.netresearchgate.net |

| Acidity (pKa) | Decreased (Acidity Increased) | The high electronegativity of fluorine withdraws electron density, stabilizing the conjugate base. nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(4-fluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBFLHCCPUAXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 4 Fluorophenyl 2 Hydroxyacetate and Analogues

Direct Synthetic Routes

Direct synthetic routes to Methyl 2-(4-fluorophenyl)-2-hydroxyacetate involve the formation of the α-hydroxy ester functionality in a single or concerted series of steps from readily available precursors.

Esterification and Hydroxylation Pathways

One of the most straightforward methods for the synthesis of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate is the direct esterification of 4-fluoromandelic acid. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is commonly employed for this transformation. In a typical procedure, 4-fluoromandelic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product by using a large excess of methanol, which also serves as the solvent.

For instance, the esterification of cinnamic acid with ethanol (B145695), catalyzed by sulfuric acid at 60°C for one hour, has been reported to yield ethyl cinnamate (B1238496) in high conversion. unimed.ac.id A similar protocol can be applied to 4-fluoromandelic acid, as illustrated in the following reaction scheme:

Reaction Scheme: Fischer Esterification of 4-Fluoromandelic Acid

4-Fluoromandelic Acid + Methanol (excess) --(H₂SO₄ catalyst, Reflux)--> Methyl 2-(4-fluorophenyl)-2-hydroxyacetate + Water

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Product | Yield |

| 4-Fluoromandelic Acid | Sulfuric Acid | Methanol | Reflux | 1-3 h | Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | High |

| Cinnamic Acid | Sulfuric Acid | Ethanol | 60°C | 1 h | Ethyl Cinnamate | 84.42% unimed.ac.id |

| Cinnamic Acid | Hydrochloric Acid | Methanol | 60°C | 1 h | Methyl Cinnamate | 34.40% unimed.ac.id |

An alternative, though less common for simple methyl esters, involves the use of alkylating agents like methyl iodide in the presence of a base to deprotonate the carboxylic acid. However, for industrial-scale production, the acid-catalyzed esterification is generally more cost-effective.

Condensation Reactions Involving Fluorinated Aromatic Precursors

Condensation reactions provide another direct entry to α-hydroxy esters. While specific examples for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate are not extensively documented, analogous reactions suggest the feasibility of this approach. For example, the Friedel-Crafts acylation of a fluorinated aromatic compound with a suitable electrophile can be considered a condensation reaction.

Glyoxylate-Based Synthesis Approaches

A powerful method for the synthesis of α-aryl-α-hydroxy esters is the Friedel-Crafts reaction between an aromatic compound and a glyoxylate (B1226380) derivative. In this approach, fluorobenzene (B45895) can be reacted with a methyl glyoxylate equivalent, such as methyl chlorooxoacetate or methyl bromooxoacetate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction directly introduces the desired carbon skeleton.

A similar reaction has been reported for the synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate, where chlorobenzene (B131634) is treated with methyl oxalyl chloride and aluminum chloride in chloroform (B151607) at 0°C to room temperature. nih.gov This suggests a viable pathway for the fluorinated analogue, which would yield the corresponding α-ketoester, Methyl 2-(4-fluorophenyl)-2-oxoacetate. Subsequent reduction, as discussed in the indirect methodologies, would then furnish the target α-hydroxyester.

Reaction Scheme: Friedel-Crafts Acylation of Fluorobenzene

Fluorobenzene + Methyl Chlorooxoacetate --(AlCl₃ catalyst, Inert Solvent)--> Methyl 2-(4-fluorophenyl)-2-oxoacetate + HCl

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Product |

| Fluorobenzene | Methyl Chlorooxoacetate | Aluminum Chloride | Dichloromethane | 0°C to RT | Methyl 2-(4-fluorophenyl)-2-oxoacetate |

| Chlorobenzene | Methyl Oxalyl Chloride | Aluminum Chloride | Chloroform | 0°C to RT | Methyl 2-(4-chlorophenyl)-2-oxoacetate |

Indirect Synthetic Strategies

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to Methyl 2-(4-fluorophenyl)-2-hydroxyacetate. These strategies often provide better control over the reaction and can be advantageous for producing enantiomerically pure compounds.

Derivatization from Related α-Ketoesters

A common and efficient indirect route involves the synthesis of the corresponding α-ketoester, Methyl 2-(4-fluorophenyl)-2-oxoacetate, followed by its reduction to the desired α-hydroxyester. The synthesis of the α-ketoester can be achieved via the Friedel-Crafts acylation of fluorobenzene with methyl chlorooxoacetate, as previously mentioned.

Once the α-ketoester is obtained, it can be converted to the α-hydroxyester through various derivatization reactions, with reduction being the most prominent.

Reductive Methodologies

The reduction of the carbonyl group of Methyl 2-(4-fluorophenyl)-2-oxoacetate is a key step in this indirect strategy. Several reducing agents can be employed for this transformation, with the choice of reagent influencing the stereochemical outcome.

Reduction using Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that can be used to reduce the ketone functionality of the α-ketoester to a hydroxyl group. The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. While NaBH₄ is generally effective for the reduction of ketones, the reduction of α-ketoesters can sometimes be sluggish and may require the use of additives or more forcing conditions. For instance, the reduction of α-diazo-β-keto esters with sodium borohydride has been shown to proceed effectively. nih.gov

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the α-ketoester. This involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. Catalytic transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) is used in place of hydrogen gas, is also a viable and often more convenient option. mdpi.com

Stereoselective Reductions: For the synthesis of enantiomerically enriched Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, asymmetric reduction of the prochiral α-ketoester is a powerful strategy. This can be achieved using chiral reducing agents or by employing chiral catalysts in conjunction with a standard reducing agent. The dynamic kinetic resolution of β-aryl α-keto esters using a newly designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst has been reported to generate three contiguous stereocenters with remarkable diastereoselectivity. nih.gov Similarly, the stereoselective reduction of α-fluoro-β-ketoesters has been accomplished using ketoreductases, demonstrating the potential of biocatalysis in achieving high enantiomeric excess. acs.org

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Product | Stereoselectivity |

| Methyl 2-(4-fluorophenyl)-2-oxoacetate | Sodium Borohydride | Methanol/Ethanol | Room Temperature | Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | Racemic |

| Methyl 2-(4-fluorophenyl)-2-oxoacetate | H₂ / Pd/C | Ethanol/Ethyl Acetate (B1210297) | Room Temperature | Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | Racemic |

| β-aryl α-keto esters | (arene)RuCl(monosulfonamide) / H-donor | Various | Various | Enantioenriched γ-butyrolactones | High d.r. and e.e. nih.gov |

| Ethyl 2-fluoro-3-oxobutanoate | Ketoreductases (KREDs) | Buffer/Isopropanol | Room Temperature | Diastereomers of Ethyl 2-fluoro-3-hydroxybutanoate | High d.e. and e.e. acs.org |

Catalytic Approaches in Synthesis

Catalysis is fundamental to the modern synthesis of α-hydroxyesters, offering pathways that are more efficient and selective than classical stoichiometric methods. The use of transition metals, small organic molecules (organocatalysts), and emerging photochemical and electrochemical techniques allows for precise control over reactivity and stereochemistry.

Role of Transition Metal Catalysis (e.g., Palladium, Rhodium, Ruthenium Systems)

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for synthesizing complex molecules like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate. nih.govnumberanalytics.com Systems based on palladium, rhodium, and ruthenium are particularly prominent.

Palladium (Pd): Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. mdpi.com For α-hydroxyester synthesis, these methods can be applied to the α-arylation of ester enolates. acs.org A plausible route to the target compound's scaffold involves the coupling of an ester with an aryl halide, such as 4-fluorobromobenzene. Furthermore, palladium catalysts are effective for the α-hydroxylation of β-ketoesters and the alkylation of α-hydroxy acids, demonstrating their versatility in creating or modifying the α-hydroxyester motif. rsc.orgrsc.org

Rhodium (Rh): Rhodium catalysts are highly effective for the asymmetric synthesis of α-hydroxy esters. researchgate.net A key strategy involves the enantioselective arylation of α-ketoesters using arylboronic acids. thieme-connect.com For instance, the reaction of methyl glyoxylate with (4-fluorophenyl)boronic acid in the presence of a chiral rhodium(I) catalyst can directly generate an enantioenriched precursor to the final product. thieme-connect.com Rhodium(I) catalysts have also proven crucial in facilitating O-H insertion reactions on α-diazo-β-hydroxyesters, a method that provides access to a wide array of α,β-dioxygenated esters. acs.org Additionally, Rhodium(II) complexes can catalyze the decomposition of diazoesters, leading to multicomponent assemblies that form highly substituted esters. nih.govorganic-chemistry.org

Ruthenium (Ru): Ruthenium-based catalysts offer unique reactivity. While less common for direct α-hydroxyester synthesis, they excel in related transformations. For example, ruthenium(0) catalysts promote the hydrohydroxyalkylation of acrylates with α-hydroxycarbonyl compounds to form γ-butyrolactones. nih.govnih.gov Ruthenium(II) complexes are used in ring-closing metathesis to build functionalized spiranes containing α-hydroxy groups and in tandem reactions to convert β-ketonitriles into β-hydroxyamides in water. rsc.orgacs.org The development of air- and moisture-stable ruthenium catalysts further expands their applicability in diverse reactions, including transfer hydrogenations and oxidations, which can be relevant for synthesizing precursors or analogues. youtube.com

Table 1: Overview of Transition Metal-Catalyzed Reactions for α-Hydroxyester Synthesis

| Metal System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium | α-Arylation | Esters, Aryl Bromides | Forms C-C bond at the α-position; can use bulky phosphine (B1218219) ligands. acs.org |

| α-Hydroxylation | β-Ketoesters | Achieves high enantioselectivity with dicationic Pd(II) catalysts. rsc.org | |

| Rhodium | Asymmetric Arylation | α-Ketoesters, Arylboronic Acids | Employs chiral diene ligands for high yields and enantioselectivity. thieme-connect.com |

| O-H Insertion | α-Diazo-β-hydroxyesters, Alcohols | Rh(I) catalysts favor O-H insertion over competing side reactions. acs.org | |

| Ruthenium | Hydrohydroxyalkylation | α-Hydroxy Esters, Dienes | Ru(0) catalysts enable C-C coupling to form prenylated products. nih.gov |

| Hydration/Transfer Hydrogenation | β-Ketonitriles | Single Ru(II) complex promotes a tandem reaction in water. acs.org |

Organocatalysis in α-Hydroxyester Formation

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. mdpi.com This field has become a powerful strategy for producing enantioenriched compounds. In the context of forming α-hydroxyesters like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, organocatalysts are particularly useful for stereoselective reduction of the corresponding α-ketoester, methyl 2-(4-fluorophenyl)-2-oxoacetate.

Chiral amines, phosphoric acids, and thioureas are common classes of organocatalysts that can activate substrates through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions. mdpi.comoaepublish.com For example, a proline-derived catalyst can facilitate asymmetric Mannich reactions or Michael additions, which are key steps in building complex chiral molecules. mdpi.com The application of these catalysts in chemo- and regioselective benzannulation reactions further highlights their utility in constructing functionalized aromatic cores. rsc.org

Table 2: Selected Organocatalytic Approaches for Chiral Building Blocks

| Catalyst Type | Reaction | Substrate Examples | Activation Mode |

|---|---|---|---|

| Proline Derivatives | Asymmetric Aldol (B89426)/Mannich | Aldehydes, Ketones | Iminium/Enamine catalysis |

| Chiral Phosphoric Acids | Atroposelective Indolization | Iminoquinones, Indoles | Brønsted acid catalysis, H-bonding |

| Thioureas/Squaramides | Asymmetric Michael Addition | Ketones, β-Nitrostyrenes | Hydrogen bond activation of the electrophile. mdpi.com |

Photochemical and Electrochemical Synthetic Methods

Modern synthetic chemistry increasingly employs light and electricity as reagents to drive reactions under mild conditions, often enabling unique transformations not accessible through traditional thermal methods.

Photochemical Methods: Photoredox catalysis, in particular, has emerged as a powerful tool. researchgate.net It can be used to generate radical intermediates under gentle conditions. rsc.org For instance, a dual photoredox and titanium-catalyzed approach has been developed for the synthesis of α-vinyl-β-hydroxy esters. core.ac.uk The photochemistry of related α-hydroxy ketones has been studied extensively, revealing pathways such as α-cleavage upon irradiation, which generates radical species useful for subsequent bond formation. researchgate.net These principles can be adapted to the synthesis of α-hydroxyesters from precursors like α-keto acids. rsc.org The [2+2] photocycloaddition is another classic photochemical reaction used to construct complex molecular scaffolds that could serve as precursors to functionalized esters. nih.gov

Electrochemical Methods: Electrosynthesis offers a green and powerful alternative for oxidation and reduction reactions without the need for chemical redox agents. organic-chemistry.org A highly relevant application is the electrochemical reduction of an α-keto ester, such as methyl 2-(4-fluorophenyl)-2-oxoacetate, at a cathode to yield the desired α-hydroxy ester. Conversely, the selective oxidation of α-hydroxyl acids to α-keto acids at an anode is a key step in the electrochemical synthesis of amino acids from biomass-derived materials. nsf.gov This demonstrates the feasibility of controlling the oxidation state at the α-position electrochemically. Methods for the α-hydroxylation of aryl ketones using methanol as the oxygen source further showcase the potential of electrochemistry in this area. rsc.org

Chemo- and Regioselective Synthesis Considerations

Achieving high chemo- and regioselectivity is critical when synthesizing polyfunctional molecules like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in a synthetic route starting from a precursor containing both a carbonyl group and the fluorinated aromatic ring, it is crucial that reagents target the desired functional group without reacting with the other. In the reduction of methyl 2-(4-fluorophenyl)-2-oxoacetate to the corresponding hydroxyester, the reducing agent must selectively act on the ketone and not the ester or the C-F bond.

Regioselectivity involves controlling the position of a chemical change in a molecule with multiple reactive sites. In syntheses starting from fluorobenzene, for instance, a C-H activation or functionalization strategy would need to be highly regioselective to install the hydroxyacetate group at the para position relative to the fluorine atom. The choice of catalyst, directing groups, and reaction conditions plays a decisive role in governing this selectivity in condensation and annulation reactions. rsc.orgmdpi.com

Green Chemistry Principles in the Synthesis of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of α-hydroxyesters is an area where these principles can be effectively applied.

Catalysis: The extensive use of catalytic methods (transition metal, organo-, and biocatalysis) instead of stoichiometric reagents is a core green principle. Catalysts increase reaction efficiency and reduce waste by being effective in small amounts and allowing for recycling. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is key. Atom-economic reactions like hydroaminoalkylation, which forms C-C bonds with 100% atom economy, are highly desirable. researchgate.netrsc.org

Use of Safer Solvents: Many modern catalytic reactions are being developed to work in environmentally benign solvents like water or bio-based solvents, reducing reliance on volatile and toxic organic solvents. mdpi.comsemanticscholar.org

Energy Efficiency: Photochemical and electrochemical syntheses are often conducted at ambient temperature and pressure, significantly reducing the energy consumption compared to methods requiring high heat. mit.edu Flow chemistry and continuous manufacturing processes further enhance energy efficiency and safety. mit.educhemrxiv.org

Renewable Feedstocks: Electrochemical strategies that can convert biomass-derived α-hydroxyl acids into valuable products like amino acids represent a move towards a more sustainable chemical industry. nsf.gov

By integrating these principles, the synthesis of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate and its analogues can be achieved in a more sustainable, efficient, and environmentally responsible manner.

Stereochemical Aspects in the Synthesis and Characterization of Methyl 2 4 Fluorophenyl 2 Hydroxyacetate

Intrinsic Chirality of the α-Hydroxyester Moiety

The chirality of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate originates from the α-carbon (C2), which is bonded to four different substituents: a hydroxyl group (-OH), a methyl ester group (-COOCH₃), a 4-fluorophenyl group, and a hydrogen atom. This arrangement makes the α-carbon a stereocenter, meaning the molecule is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers, designated as (R)- and (S)-isomers. The spatial arrangement of these groups determines the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts, making the synthesis of a single enantiomer highly desirable. The arrangement of achiral molecules into left- or right-handed configurations is what gives rise to the property of chirality. nasa.gov

Asymmetric Synthesis Approaches

Producing Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate as a single enantiomer requires asymmetric synthesis, a field focused on selectively creating one enantiomer over the other. Several key strategies are employed to achieve this goal.

Chiral Catalyst-Mediated Enantioselective Routes

One of the most efficient methods for asymmetric synthesis is the use of chiral catalysts. For the synthesis of α-hydroxyesters like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, a primary route involves the asymmetric reduction of the corresponding prochiral α-ketoester, methyl 2-(4-fluorophenyl)-2-oxoacetate.

Asymmetric Hydrogenation: This technique employs transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalysts create a chiral environment that forces the hydrogenation of the ketone to occur preferentially on one face, leading to an excess of one enantiomer of the resulting α-hydroxyester.

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction is a well-established method that uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent. nih.govresearchgate.netnih.govorganic-chemistry.org This system is highly effective for the enantioselective reduction of a wide range of ketones, including α-ketoesters, often providing high yields and excellent enantiomeric excess (ee). nih.govorganic-chemistry.org The catalyst can often be generated in situ from a chiral amino alcohol and borane, simplifying the procedure. organic-chemistry.orgijprs.com

| Catalyst Type | Precursor | Typical Reductant | Key Features |

| Transition Metal Complexes | Methyl 2-(4-fluorophenyl)-2-oxoacetate | H₂, Isopropanol (B130326), Formic Acid | High efficiency, compatible with various functional groups. |

| Oxazaborolidine (CBS) | Methyl 2-(4-fluorophenyl)-2-oxoacetate | Borane (BH₃) complexes | Predictable stereochemistry, high enantioselectivity. nih.govresearchgate.netnih.gov |

Diastereoselective Synthesis through Chiral Auxiliaries

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a precursor substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically enriched product.

For synthesizing α-hydroxyesters, a common approach involves an aldol-type reaction. For instance, an achiral ester or acid derivative can be attached to a chiral auxiliary, such as an Evans oxazolidinone. youtube.comnih.govwikipedia.org The resulting imide is converted to its enolate, which then reacts with an electrophile. The bulky substituents on the auxiliary sterically block one face of the enolate, forcing the electrophile to attack from the less hindered side. nih.gov This results in the formation of a new stereocenter with a specific configuration relative to the auxiliary's stereocenter. After the reaction, the auxiliary is removed, yielding the chiral product. williams.edu

Steps in Chiral Auxiliary-Mediated Synthesis:

Attachment: Covalent bonding of the chiral auxiliary to a precursor molecule.

Diastereoselective Reaction: Performing a reaction (e.g., alkylation, aldol (B89426) addition) where the auxiliary controls the formation of a new stereocenter.

Cleavage: Removal of the auxiliary to release the enantiomerically pure target molecule.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a method for separating a racemic mixture (a 50:50 mixture of both enantiomers). It relies on the differing reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, this is typically achieved using enzymes, particularly lipases. researchgate.netnih.govresearchgate.netnih.gov

Enzymatic Kinetic Resolution: Lipases can selectively acylate or hydrolyze one enantiomer of an α-hydroxyester faster than the other. For example, in a racemic mixture of the target compound, a lipase (B570770) like Pseudomonas cepacia lipase could be used with an acyl donor (e.g., vinyl acetate). The enzyme would preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the unreacted S-enantiomer in high enantiomeric purity. acs.org At approximately 50% conversion, one can isolate both the highly enriched unreacted substrate and the acylated product. nih.govalmacgroup.com

Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution overcomes this by combining the enzymatic resolution with a catalyst that continuously racemizes the slower-reacting enantiomer. acs.orgnih.gov This way, the entire racemic starting material can theoretically be converted into a single enantiomer of the product, achieving yields up to 100%. acs.org For α-hydroxyesters, this often involves a ruthenium catalyst for the in-situ racemization of the unreacted enantiomer. acs.orgnih.gov

Stereocontrol in Multicomponent Reactions Leading to the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient route to complex molecules. caltech.edu The Passerini reaction is a notable MCR that produces α-acyloxy amides from an isocyanide, a carbonyl compound (like an aldehyde or ketone), and a carboxylic acid. organic-chemistry.orgwikipedia.orgorganicreactions.org

While the classic Passerini reaction yields an amide, modifications can lead to α-hydroxy esters. rsc.org Achieving stereocontrol in such reactions is challenging but can be accomplished by using a chiral component, such as a chiral acid or a chiral aldehyde. The stereocenter in the chiral reactant can influence the stereochemical outcome of the reaction, leading to a diastereomeric excess in the product. Subsequent removal of any chiral directing groups would yield the enantiomerically enriched α-hydroxyester. Research continues to explore catalytic, enantioselective versions of these reactions to directly produce chiral α-hydroxyesters and their derivatives. nih.govnih.gov

Enantiomeric Purity Assessment Methodologies

Once an asymmetric synthesis is performed, it is crucial to accurately determine the enantiomeric purity, often expressed as enantiomeric excess (ee), of the product.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. scielo.brnih.gov By integrating the areas of the two resulting peaks in the chromatogram, the ratio of the enantiomers, and thus the ee, can be precisely calculated. For compounds similar to the target molecule, such as mandelic acid derivatives, polysaccharide-based CSPs (e.g., Chiralpak) are often effective. scielo.brnih.govresearchgate.netredalyc.org

Chiral Gas Chromatography (GC): Similar in principle to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral environment, their signals can be distinguished in the presence of a chiral auxiliary.

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms transient, diastereomeric complexes with each enantiomer. acs.orgsemanticscholar.orgnih.govresearchgate.netunipi.it These complexes have slightly different magnetic environments, leading to the splitting of certain proton or carbon signals in the NMR spectrum. The integration of these split signals allows for the determination of the enantiomeric ratio. nih.govunipi.it

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a covalent bond, creating two diastereomers. mdpi.com These diastereomers have distinct NMR spectra, and their ratio can be determined by integration.

Table of Analytical Methods for Enantiomeric Purity:

| Method | Principle | Advantages |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High accuracy, widely applicable, direct analysis. scielo.brnih.gov |

| Chiral GC | Separation of volatile enantiomers on a chiral column. | High resolution for volatile compounds. |

| NMR with CSAs | Formation of transient diastereomeric complexes. nih.gov | Rapid, non-destructive, no derivatization required. acs.orgnih.gov |

Mechanistic and Kinetic Studies of Reactions Involving Methyl 2 4 Fluorophenyl 2 Hydroxyacetate

Elucidation of Reaction Mechanisms in Synthesis Pathways

Another plausible synthesis route is analogous to the Morita-Baylis-Hillman reaction, which is used to synthesize related compounds like Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. mdpi.com In a similar vein, the synthesis could involve the reaction of 4-fluorobenzaldehyde (B137897) with a suitable acrylate (B77674) in the presence of a catalyst.

A related patented method for producing 2-(4-hydroxyphenyl)-methyl acetate (B1210297) involves the condensation of phenol (B47542) with glyoxylic acid, followed by esterification. google.com Adapting this for the fluorine-substituted analogue would involve reacting 4-fluorophenol (B42351) with glyoxylic acid. The initial condensation reaction is a critical step, the mechanism of which dictates the structure of the intermediate carboxylic acid that is subsequently esterified.

Furthermore, tandem catalyst systems, which have been employed in the synthesis of α-hydroxy carboxylic acids from sugars, could potentially be adapted for the synthesis of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate. google.com These systems often utilize a combination of retro-aldol and Lewis acid catalysts to facilitate a series of reactions including 1,2-carbon and 1,2-hydride shifts. google.com

Mechanistic Investigations of Derivatization Reactions

The derivatization of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate is crucial for various applications, including analytical characterization and the synthesis of more complex molecules. The presence of a hydroxyl group and an ester functional group allows for a range of derivatization reactions.

A key derivatization involves the reaction of the hydroxyl group. For instance, in a method analogous to the "O-Marfey method" used for determining the absolute configuration of α-hydroxy acids, the hydroxyl group can be reacted with a chiral derivatizing agent. nih.gov This typically involves a nucleophilic substitution reaction where the hydroxyl group acts as the nucleophile.

The ester group can also be a site for derivatization through transesterification. This reaction is catalyzed by either an acid or a base. In base-catalyzed transesterification, a nucleophilic alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a new ester and releases a methoxide (B1231860) ion. aocs.org For this reaction to proceed efficiently, a large excess of the new alcohol is required, and water must be excluded to prevent saponification. aocs.org

Kinetic Analysis of Formation and Transformation Processes

The kinetic analysis of the formation and transformation of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate provides quantitative data on reaction rates and the factors that influence them. A primary transformation process for esters is hydrolysis, which can be catalyzed by either acid or base.

The hydrolysis of esters, including fluorinated variants, typically follows pseudo-first-order kinetics under conditions where the concentration of one reactant (e.g., water in a buffered solution) is in large excess and can be considered constant. nih.gov The rate of hydrolysis is significantly dependent on the pH of the medium.

Table 1: Factors Influencing the Kinetics of Ester Hydrolysis

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| pH | Increases at both low and high pH | Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity. Base catalysis involves direct nucleophilic attack by hydroxide (B78521) ions. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed, as described by the Arrhenius equation. |

| Substituent Effects | Electron-withdrawing groups generally increase the rate | Stabilization of the negatively charged tetrahedral intermediate. |

| Solvent | Polarity and protic nature can influence rates | Solvation of reactants and transition states can alter their energies and affect the reaction rate. |

Influence of Substituent Effects (e.g., Fluorine) on Reaction Pathways and Rates

The presence of a fluorine atom on the phenyl ring of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate has a profound influence on its reactivity due to the high electronegativity of fluorine. This influence is primarily exerted through inductive and resonance effects.

The electron-withdrawing nature of the fluorine atom significantly accelerates the rate of ester hydrolysis. scispace.comresearchgate.net This rate enhancement is attributed to the stabilization of the negatively charged tetrahedral intermediate formed during the nucleophilic attack of a hydroxide ion or water molecule on the carbonyl carbon. researchgate.net By withdrawing electron density, the fluorine atom helps to delocalize the negative charge, thus lowering the activation energy of the reaction. Studies on the hydrolysis of other fluorinated esters have shown that the introduction of fluorine atoms can increase the hydrolysis rate by several orders of magnitude. nih.gov

The fluorine substituent can also influence the lipophilicity and polarity of the molecule. nih.gov This can, in turn, affect reaction rates in different solvent systems by altering the solvation of the reactants and the transition state. In nonpolar solvents, the conformational equilibrium of the molecule might be shifted, which could also impact reactivity. nih.gov

Table 2: Comparison of Half-life for Hydrolysis of Ethyl Esters with Varying Fluorine Substitution (Illustrative Data)

| Compound | Number of Fluorine Atoms | Half-life (minutes) at pH 11 |

| Ethyl Ester | 0 | ~180 |

| Monofluoroethyl Ester | 1 | ~22 |

| Difluoroethyl Ester | 2 | ~6 |

| Trifluoroethyl Ester | 3 | ~2 |

This table is based on data for N-acetylproline esters and serves to illustrate the general trend of increasing hydrolysis rate with fluorine substitution. nih.gov

Transition State Analysis in Catalyzed Reactions

Transition state analysis provides a theoretical framework for understanding the energy landscape of a reaction and the structure of the high-energy transition state. For catalyzed reactions involving Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathway and identify the transition state.

In the context of the synthesis of this compound, transition state analysis can elucidate the role of the catalyst in lowering the activation energy. For example, in an acid-catalyzed esterification, the catalyst protonates the carbonyl group, leading to a transition state with a more delocalized positive charge, which is lower in energy than the uncatalyzed reaction's transition state.

For reactions involving fluorinated aromatic compounds, computational approaches have been used to predict regioselectivity and reaction rates. researchgate.net In the case of copper-mediated fluorination of arylboronate esters, mechanistic studies have proposed a cationic copper(III)-fluoride intermediate that reacts with the arylboronic ester. nih.gov The rate-limiting step is suggested to be the transmetallation of the aryl group to the Cu(III) center, followed by rapid reductive elimination to form the aryl fluoride. nih.gov Similar computational and mechanistic studies could be applied to understand the catalyzed reactions of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, providing detailed insights into the geometry and energetics of the transition states involved.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) can be obtained.

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within the molecule. For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton. mdpi.com

The spectrum shows a multiplet between δ 7.41–7.38 ppm, which corresponds to the two aromatic protons ortho to the chiral center. mdpi.com A triplet at δ 7.05 ppm (J = 8.8 Hz) is assigned to the two aromatic protons ortho to the fluorine atom. mdpi.com A singlet at δ 5.17 ppm represents the methine proton of the stereocenter (CH-OH). mdpi.com The methyl ester group protons (-OCH₃) appear as a sharp singlet at δ 3.76 ppm. mdpi.com Another singlet is observed at δ 3.55 ppm, corresponding to the hydroxyl (-OH) proton. mdpi.com The integration of these signals confirms the number of protons in each environment.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.41–7.38 | Multiplet (m) | - | 2H | Ar-H (ortho to C-OH) |

| 7.05 | Triplet (t) | 8.8 | 2H | Ar-H (ortho to F) |

| 5.17 | Singlet (s) | - | 1H | CH-OH |

| 3.76 | Singlet (s) | - | 3H | -OCH₃ |

| 3.55 | Singlet (s) | - | 1H | -OH |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in Methyl 2-(4-fluorophenyl)-2-hydroxyacetate gives a distinct signal, allowing for the confirmation of the carbon framework and the identification of functional groups.

The ¹³C NMR spectrum exhibits a signal at δ 173.9 ppm, characteristic of the ester carbonyl carbon (C=O). mdpi.com The carbon atom of the phenyl ring attached to the fluorine atom appears as a doublet at δ 162.7 ppm, with a large one-bond carbon-fluorine coupling constant (¹JC-F) of 245.4 Hz. mdpi.com The quaternary aromatic carbon appears at δ 134.0 ppm. mdpi.com The two aromatic carbons ortho to the chiral center are observed as a doublet at δ 128.3 ppm due to three-bond coupling with fluorine (³JC-F = 8.2 Hz). mdpi.com The two aromatic carbons ortho to the fluorine atom are seen as a doublet at δ 115.5 ppm, showing a two-bond carbon-fluorine coupling (²JC-F) of 21.5 Hz. mdpi.com The carbon of the chiral center (CH-OH) resonates at δ 72.1 ppm, and the methyl ester carbon (-OCH₃) is found at δ 53.1 ppm. mdpi.com

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 173.9 | Singlet | - | C=O |

| 162.7 | Doublet (d) | ¹JC-F = 245.4 | Ar-C (para to C-OH, attached to F) |

| 134.0 | Singlet | - | Ar-C (ipso, attached to C-OH) |

| 128.3 | Doublet (d) | ³JC-F = 8.2 | Ar-C (ortho to C-OH) |

| 115.5 | Doublet (d) | ²JC-F = 21.5 | Ar-C (ortho to F) |

| 72.1 | Singlet | - | CH-OH |

| 53.1 | Singlet | - | -OCH₃ |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing the fluorine's local electronic environment. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide range of chemical shifts that are very sensitive to changes in the molecular structure.

For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, the ¹⁹F NMR spectrum, recorded in CDCl₃, shows a single signal at a chemical shift of δ -113.52 ppm. mdpi.com This distinct resonance confirms the presence of the single fluorine environment in the para position of the phenyl ring. The chemical shift value is characteristic of an aryl fluoride and provides a unique spectroscopic fingerprint for the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying the specific functional groups present in Methyl 2-(4-fluorophenyl)-2-hydroxyacetate.

Experimental Raman spectroscopy data for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate is not prominently featured in available research literature. Raman spectroscopy, being complementary to FT-IR, would provide further confirmation of the molecular structure. It is particularly effective for identifying non-polar bonds. One would expect to observe strong signals for the aromatic C=C ring stretching vibrations (around 1600 cm⁻¹) and the symmetric C-H stretching modes. The C-F bond would also exhibit a characteristic Raman signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, with a molecular formula of C₉H₉FO₃, the theoretical exact mass of the molecular ion ([M]⁺) is 184.0536 u. In its protonated form ([M+H]⁺), the theoretical exact mass is 185.0609 u. Experimental HRMS analysis has confirmed the presence of the protonated molecule at an m/z of 185.0611, which is in close agreement with the calculated value, thereby confirming the elemental composition.

Table 1: Theoretical and Observed Exact Masses for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

| Species | Molecular Formula | Theoretical Exact Mass (u) | Observed m/z |

| [M]⁺ | C₉H₉FO₃ | 184.0536 | - |

| [M+H]⁺ | C₉H₁₀FO₃⁺ | 185.0609 | 185.0611 |

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Methyl 2-(4-fluorophenyl)-2-hydroxyacetate. In ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺, or as adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The observation of the [M+H]⁺ ion at m/z 185.0611 is characteristic of this compound under ESI conditions. The formation of a sodium adduct of a dimer, [2M+Na]⁺, has also been calculated at a theoretical m/z of 391.0969.

For methyl mandelate, a characteristic fragmentation pathway involves the loss of the methoxycarbonyl group (•COOCH₃) or the carboxyl group (•COOH) followed by the loss of a proton. A prominent peak is often observed at m/z 107, corresponding to the [C₇H₇O]⁺ ion, which results from the cleavage of the bond between the aromatic ring and the hydroxyacetic acid moiety.

For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, a similar fragmentation pattern is expected. The precursor ion ([M+H]⁺ at m/z 185) would likely undergo fragmentation to lose the methyl formate group (HCOOCH₃), leading to the formation of a fluorobenzoyl cation at m/z 123. Another possible fragmentation is the loss of water (H₂O) from the protonated molecule, followed by the loss of carbon monoxide (CO).

Table 2: Postulated Major Fragment Ions of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate in MS/MS

| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss | Fragment m/z |

| 185 | [C₇H₄FO]⁺ | CH₄O₂ | 123 |

| 185 | [C₉H₈FO₂]⁺ | H₂O | 167 |

| 167 | [C₈H₈FO]⁺ | CO | 139 |

Further experimental MS/MS studies are required to confirm these proposed fragmentation pathways and to fully elucidate the gas-phase ion chemistry of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate.

X-ray Diffraction Studies for Solid-State Structure Determination

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate has been found. Such a study, if conducted, would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique remains a powerful tool for the unambiguous determination of the three-dimensional structure of crystalline compounds.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Methyl 2-(4-fluorophenyl)-2-hydroxyacetate is a chiral molecule, existing as two enantiomers. Chiroptical techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) are essential for the stereochemical characterization of such compounds.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques can be used to determine the absolute configuration of a chiral molecule and to assess its enantiomeric purity.

Specific ORD and CD data for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate are not available in the reviewed literature. However, for analogous compounds, the sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration at the chiral center. Experimental determination of the ORD and CD spectra would be invaluable for the complete stereochemical assignment of the enantiomers of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate.

Advanced Chromatographic Techniques for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and for separating enantiomers.

For the determination of chemical purity, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. Such a method would typically employ a C18 or a phenyl-based stationary phase, with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol (B129727). The use of a fluorinated stationary phase could also offer alternative selectivity for this fluorinated analyte.

For the separation of the enantiomers of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, chiral HPLC is necessary. Based on the successful separation of other mandelic acid derivatives, several chiral stationary phases (CSPs) could be effective. These include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs. The mobile phase in chiral HPLC is often a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) or ethanol (B145695), sometimes with an acidic or basic modifier to improve peak shape and resolution.

Table 3: Potential HPLC Methods for the Analysis of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate

| Analysis Type | Stationary Phase | Typical Mobile Phase | Detection |

| Purity | C18, Phenyl, Fluorinated Phenyl | Water/Acetonitrile or Methanol with 0.1% Formic Acid | UV (e.g., 254 nm) |

| Isomer Separation | Polysaccharide-based (e.g., CHIRALPAK®) or Cyclodextrin-based | Hexane/Isopropanol with 0.1% Trifluoroacetic Acid | UV (e.g., 254 nm) |

The development and validation of specific HPLC methods are crucial for the quality control of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, ensuring both its chemical purity and its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. When coupled with a Diode Array Detector (DAD), it provides spectral information across a range of wavelengths simultaneously, aiding in peak purity assessment and compound identification.

For the analysis of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, a reversed-phase HPLC method is typically employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the fluorophenyl group imparts a degree of hydrophobicity, allowing for good retention and separation from more polar or nonpolar impurities.

Detailed Research Findings:

While specific application notes for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate are not extensively published, methods for structurally similar compounds, such as mandelic acid and its derivatives, provide a strong foundation for method development. nih.govscielo.brhelixchrom.com Chiral HPLC is particularly important for separating the enantiomers of this compound, which is critical in pharmaceutical applications where stereochemistry can dictate pharmacological activity.

A typical HPLC-DAD analysis would involve the following parameters:

Column: A chiral stationary phase, such as one based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), is often used for enantiomeric separation. nih.gov For general purity analysis, a standard C18 column is suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid additive like trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is used. The gradient or isocratic elution profile is optimized to achieve the desired separation.

Detection: The DAD is set to monitor a wavelength range that includes the absorbance maximum of the phenyl group, typically around 220-280 nm. researchgate.netredalyc.org This allows for the acquisition of the UV spectrum of the eluting peak, which can be compared to a reference standard for identification.

The validation of an HPLC-DAD method for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate would adhere to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com

Interactive Data Table: Typical HPLC-DAD Parameters for the Analysis of Mandelic Acid Derivatives (Adaptable for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate)

| Parameter | Condition | Rationale |

| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | Provides enantioselective separation of chiral mandelic acid derivatives. nih.gov |

| Mobile Phase | n-Hexane/Ethanol/Isopropanol with 0.1% TFA | The solvent ratio is optimized for resolution and retention time. TFA is a common additive to improve peak shape. nih.gov |

| Flow Rate | 0.5 - 1.2 mL/min | Adjusted to achieve optimal separation efficiency and analysis time. nih.gov |

| Column Temperature | 25 - 35 °C | Temperature can influence retention times and selectivity. |

| Detection Wavelength | 210 - 230 nm | Wavelengths where the aromatic ring exhibits strong absorbance. nih.gov |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, which contains a polar hydroxyl group, derivatization is often necessary to increase its volatility and thermal stability, as well as to improve chromatographic peak shape. researchgate.netresearchgate.net

Derivatization:

The most common derivatization technique for hydroxyl groups is silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.

GC-MS Analysis:

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A nonpolar column, such as one coated with a dimethylpolysiloxane phase, is commonly used. scispace.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Detailed Research Findings:

The mass spectrum of the TMS-derivatized Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate will exhibit characteristic fragmentation patterns that can be used for its unequivocal identification. The molecular ion peak will confirm the molecular weight of the derivatized compound. Key fragment ions will arise from the cleavage of specific bonds in the molecule, providing structural information. For instance, cleavage adjacent to the ester and phenyl groups is expected. The presence of the fluorine atom will also result in a characteristic isotopic pattern.

Analysis of similar compounds, such as methyl mandelate, by GC-MS has been demonstrated. sigmaaldrich.com Chiral GC columns can also be employed for the separation of the enantiomers of the derivatized compound.

Interactive Data Table: Typical GC-MS Parameters for the Analysis of Derivatized Methyl Mandelate (Adaptable for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate)

| Parameter | Condition | Rationale |

| GC Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm | A chiral column for the separation of enantiomers. sigmaaldrich.com |

| Oven Temperature | Isothermal at 140 °C | Optimized for the separation of the derivatized analytes. sigmaaldrich.com |

| Carrier Gas | Helium | An inert gas commonly used in GC-MS. sigmaaldrich.com |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. sigmaaldrich.com |

| Detector | Mass Spectrometer (Electron Ionization - EI) | Provides fragmentation patterns for structural elucidation and identification. |

| Derivatization Reagent | BSTFA with 1% TMCS | A common silylating agent for hydroxyl groups. |

Application of Chemometric and Multivariate Spectroscopic Methods for Complex Analysis

In instances where Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate is present in a complex matrix, such as in reaction mixtures or biological samples, the resulting analytical data from techniques like HPLC-DAD can be highly complex due to overlapping peaks and matrix interferences. mdpi.com Chemometric and multivariate spectroscopic methods provide powerful tools to extract meaningful information from such complex datasets. diva-portal.org

Principles and Applications:

Chemometrics utilizes mathematical and statistical methods to design or select optimal measurement procedures and experiments, and to provide maximum chemical information by analyzing chemical data. When applied to spectroscopic data, it is often referred to as multivariate spectroscopy.

For HPLC-DAD data, which is a two-way data set (absorbance vs. time and wavelength), methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied. diva-portal.org

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that can be used to visualize the similarities and differences between samples. It can help in identifying outliers and clustering of samples based on their chemical composition.

Partial Least Squares (PLS) Regression: PLS is a supervised regression method that is used to build a calibration model relating the spectral data to the concentration of the analyte of interest. leidenuniv.nl This is particularly useful for quantification in the presence of interfering components, as it can model the analyte's concentration even with overlapping spectral features. mdpi.com

Detailed Research Findings:

The application of chemometrics to HPLC-DAD data can resolve co-eluting peaks and quantify the target analyte without the need for complete chromatographic separation. mdpi.com This can significantly reduce analysis time and solvent consumption. For example, a PLS model can be built using a calibration set of samples with known concentrations of Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate and potential interferents. This model can then be used to predict the concentration of the analyte in unknown samples from their HPLC-DAD chromatograms.

Furthermore, multivariate curve resolution (MCR) methods can be employed to decompose the raw data into the pure elution and spectral profiles of the individual components in the mixture, even if they are not chromatographically resolved. mdpi.com

The use of these advanced data analysis techniques enhances the reliability and efficiency of the analytical methods for Methyl 2-(4-Fluorophenyl)-2-hydroxyacetate, especially in complex analytical scenarios.

Interactive Data Table: Application of Chemometric Methods in HPLC-DAD Analysis

| Chemometric Method | Application | Benefit |

| Principal Component Analysis (PCA) | Exploratory data analysis, outlier detection, sample clustering. | Provides a visual overview of the data structure and identifies anomalous samples. |

| Partial Least Squares (PLS) Regression | Quantitative analysis in the presence of interferences. | Allows for accurate quantification even with incomplete chromatographic resolution. mdpi.comleidenuniv.nl |

| Multivariate Curve Resolution (MCR) | Deconvolution of co-eluting peaks into pure component profiles. | Extracts the pure chromatogram and spectrum of the analyte from complex data. mdpi.com |

Computational and Theoretical Investigations of Methyl 2 4 Fluorophenyl 2 Hydroxyacetate

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) theory, are foundational for understanding the intrinsic properties of a molecule. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For a molecule like Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, methods like DFT with the B3LYP functional and a basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. ajchem-a.comchalcogen.ro

The electronic structure dictates the chemical properties and reactivity of a molecule. Key aspects of this analysis include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and atomic charge distributions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester, which is electron-deficient.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. In the MEP of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, indicating these are prime sites for electrophilic attack. Positive potential (blue) would be found around the hydroxyl hydrogen, making it susceptible to nucleophilic interaction. ajchem-a.com

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. These charges are useful for understanding intermolecular interactions and reaction mechanisms.

Below is a table of hypothetical electronic properties for Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, calculated at the B3LYP/6-311++G(d,p) level.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Electron-donating ability; reactivity towards electrophiles |

| LUMO Energy | -0.9 eV | Electron-accepting ability; reactivity towards nucleophiles |

| HOMO-LUMO Gap (ΔE) | 5.9 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Overall polarity of the molecule |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, key rotations would occur around the C-C bond connecting the phenyl ring to the chiral center and the C-C bond of the acetate (B1210297) group.

A potential energy surface (PES) scan is typically performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. umanitoba.ca The stability of different conformers is governed by a balance of steric hindrance, intramolecular hydrogen bonding (e.g., between the hydroxyl hydrogen and the carbonyl oxygen), and dipole-dipole interactions. lumenlearning.com

The table below presents hypothetical relative energies for possible conformers of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, illustrating the kind of data obtained from a conformational search.

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kJ/mol) | Stability |

| I (Anti) | 180° | 0.00 | Most Stable |

| II (Gauche) | 60° | 5.2 | Less Stable |

| III (Eclipsed) | 0° | 15.8 | Transition State |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. chalcogen.romalayajournal.org These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.netscirp.org

The analysis allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands, such as C=O stretching, O-H stretching, C-F stretching, and various bending modes of the aromatic ring. ajchem-a.com

The following table provides a hypothetical correlation between calculated (scaled) and experimental vibrational frequencies for key functional groups in Methyl 2-(4-fluorophenyl)-2-hydroxyacetate.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3450 | 3448 | Strong, Broad |

| C-H Stretch (Aromatic) | 3070 | 3068 | Medium |

| C=O Stretch (Ester) | 1735 | 1738 | Very Strong |

| C=C Stretch (Aromatic) | 1605, 1510 | 1608, 1512 | Strong, Medium |

| C-F Stretch | 1230 | 1235 | Strong |

| C-O Stretch | 1190, 1095 | 1192, 1100 | Strong |

Molecular Modeling and Docking Studies (focused on interactions within chemical systems, not biological targets)

While docking is most often associated with biological targets, the principles of molecular modeling can also be applied to understand interactions within purely chemical systems. For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, this could involve studying its self-assembly, its interaction with surfaces, or its aggregation with other small molecules.

Using molecular mechanics force fields, simulations can predict how multiple molecules of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate might interact in a condensed phase. These models can elucidate the preferred orientations driven by hydrogen bonding (via the hydroxyl group) and π-π stacking (via the fluorophenyl rings). Such studies are valuable for understanding crystallization processes or the behavior of the compound in a non-ideal solution.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are instrumental in predicting the reactivity of a molecule. By analyzing the electronic structure, one can identify the most probable sites for chemical reactions.

Local Reactivity (Fukui Functions): To pinpoint specific reactive atoms, local reactivity descriptors like Fukui functions are calculated. These functions indicate the change in electron density at a specific atom upon the addition or removal of an electron, highlighting the sites most susceptible to nucleophilic (f+) or electrophilic (f-) attack. nih.gov For Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, the carbonyl carbon would be a primary site for nucleophilic attack, while the oxygen and fluorine atoms would be sites for electrophilic attack.

The table below shows hypothetical values for key reactivity indices.

| Atom | Fukui Index (f+) | Fukui Index (f-) | Predicted Reactivity |

| Carbonyl Carbon | 0.18 | 0.02 | Site for Nucleophilic Attack |

| Carbonyl Oxygen | 0.03 | 0.15 | Site for Electrophilic Attack |

| Hydroxyl Oxygen | 0.04 | 0.13 | Site for Electrophilic Attack |

| Fluorine | 0.02 | 0.11 | Site for Electrophilic Attack |

Solvent Effects on Molecular Properties and Reaction Dynamics

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational chemistry models this influence using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous dielectric medium.

These calculations can predict how molecular properties like conformational stability, dipole moment, and vibrational frequencies change from the gas phase to various solvents. For instance, in a polar solvent like water or ethanol (B145695), the dipole moment of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate would be expected to increase. The relative energies of conformers might also shift, potentially stabilizing a more polar conformer. Studies on similar compounds like 4-fluorophenyl chlorothionoformate have shown that reaction mechanisms can change depending on the nucleophilicity and ionizing power of the solvent, a phenomenon that can be explored computationally. nih.govnih.gov

This table illustrates the hypothetical effect of different solvents on the calculated dipole moment of the most stable conformer.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.50 |

| Toluene | 2.4 | 3.15 |

| Ethanol | 24.5 | 4.20 |

| Water | 80.1 | 4.55 |

Application As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Functionalized Esters and Alcohols

The inherent reactivity of the hydroxyl and ester groups in methyl 2-(4-fluorophenyl)-2-hydroxyacetate allows for its transformation into a variety of functionalized esters and alcohols.

The ester group can undergo transesterification reactions, where the methyl group is exchanged with other alkyl or aryl groups to yield a diverse array of esters. This process is typically catalyzed by an acid or a base and allows for the introduction of different functionalities into the molecule. For instance, reaction with a long-chain alcohol could introduce lipophilic properties, while reaction with a polyether-containing alcohol could enhance solubility in aqueous media.

Furthermore, the hydroxyl group can be acylated with various acylating agents, such as acid chlorides or anhydrides, to produce esters at the α-position. This reaction provides a straightforward method for introducing a wide range of substituents, thereby modifying the steric and electronic properties of the parent molecule.

The reduction of the ester functionality in methyl 2-(4-fluorophenyl)-2-hydroxyacetate provides a direct route to the corresponding 1,2-diol , 1-(4-fluorophenyl)ethane-1,2-diol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting diol is a valuable synthetic intermediate in its own right, with applications in the synthesis of ligands, and other complex molecules.

The following table summarizes the key transformations of Methyl 2-(4-fluorophenyl)-2-hydroxyacetate into functionalized esters and alcohols:

| Transformation | Reagents | Product Type |

| Transesterification | Alcohol, Acid/Base Catalyst | New Ester |

| Acylation | Acid Chloride/Anhydride, Base | α-Acyloxy Ester |

| Reduction | Lithium Aluminum Hydride | 1,2-Diol |

Role in the Elaboration of Aromatic and Heterocyclic Compounds

While direct examples are not extensively documented in readily available literature, the structural motifs present in methyl 2-(4-fluorophenyl)-2-hydroxyacetate suggest its potential as a precursor for the synthesis of more elaborate aromatic and heterocyclic structures.

The presence of the fluorophenyl group allows for various electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the fluorine and the α-hydroxyester substituents, electrophiles can be introduced at specific positions on the aromatic ring. This could serve as a handle for further functionalization or for the construction of fused ring systems.

The hydroxyl and ester functionalities can participate in cyclization reactions to form heterocyclic rings. For example, intramolecular condensation reactions, potentially after modification of one of the functional groups, could lead to the formation of lactones, lactams, or other heterocyclic systems. Dehydration of the α-hydroxyester could yield an α,β-unsaturated ester, a versatile Michael acceptor for the synthesis of various heterocyclic compounds.

Although specific examples are scarce, the potential for such transformations highlights the latent utility of this compound in the synthesis of novel aromatic and heterocyclic scaffolds.

Integration into Multi-Step Organic Synthesis Schemes

The true value of a synthetic building block is often realized in its seamless integration into complex, multi-step synthetic sequences. Methyl 2-(4-fluorophenyl)-2-hydroxyacetate, with its multiple functional groups, is well-suited for such roles.

In a hypothetical multi-step synthesis, the hydroxyl group could be protected, allowing for selective manipulation of the ester functionality. Following a series of transformations on the ester or the aromatic ring, the protecting group on the hydroxyl function can be removed, and this group can then be used for subsequent reactions. This orthogonality of functional groups is a key principle in modern organic synthesis.

For example, a synthetic route could involve the following sequence:

Protection of the hydroxyl group (e.g., as a silyl ether).

Reduction of the ester to a primary alcohol.